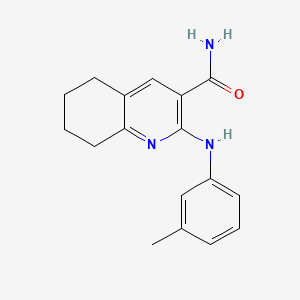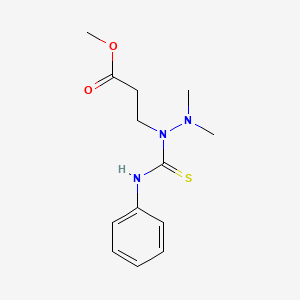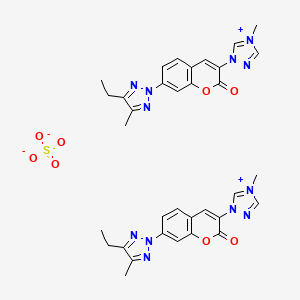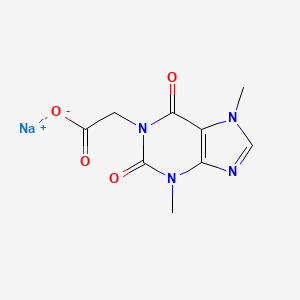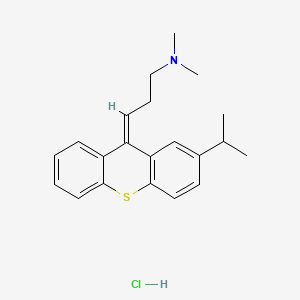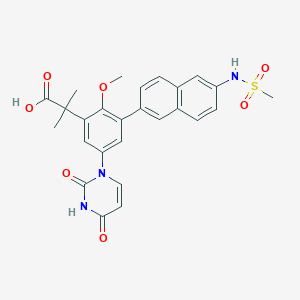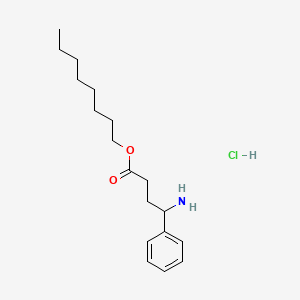
DL-4-Amino-4-phenylbutyric acid octyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-4-Amino-4-phenylbutyric acid octyl ester hydrochloride is a chemical compound that belongs to the class of esters It is characterized by the presence of an amino group, a phenyl group, and an octyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-4-Amino-4-phenylbutyric acid octyl ester hydrochloride typically involves the esterification of DL-4-Amino-4-phenylbutyric acid with octanol in the presence of a suitable catalyst. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of trimethylchlorosilane and methanol has been reported as an efficient system for the esterification process .
Chemical Reactions Analysis
Types of Reactions
DL-4-Amino-4-phenylbutyric acid octyl ester hydrochloride undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used to catalyze the hydrolysis reaction.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or halides can be used in substitution reactions.
Major Products Formed
Hydrolysis: DL-4-Amino-4-phenylbutyric acid and octanol.
Reduction: DL-4-Amino-4-phenylbutyric alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
DL-4-Amino-4-phenylbutyric acid octyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of DL-4-Amino-4-phenylbutyric acid octyl ester hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active DL-4-Amino-4-phenylbutyric acid, which can then interact with various biological pathways. The amino group allows for potential binding to proteins and enzymes, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
DL-4-Amino-4-phenylbutyric acid: The parent compound without the ester group.
DL-4-Amino-4-phenylbutyric acid methyl ester: A similar ester with a shorter alkyl chain.
DL-4-Amino-4-phenylbutyric acid ethyl ester: Another ester variant with a different alkyl chain length.
Uniqueness
DL-4-Amino-4-phenylbutyric acid octyl ester hydrochloride is unique due to its longer octyl ester chain, which can influence its solubility, reactivity, and interaction with biological systems. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
CAS No. |
87253-03-0 |
|---|---|
Molecular Formula |
C18H30ClNO2 |
Molecular Weight |
327.9 g/mol |
IUPAC Name |
octyl 4-amino-4-phenylbutanoate;hydrochloride |
InChI |
InChI=1S/C18H29NO2.ClH/c1-2-3-4-5-6-10-15-21-18(20)14-13-17(19)16-11-8-7-9-12-16;/h7-9,11-12,17H,2-6,10,13-15,19H2,1H3;1H |
InChI Key |
NLVMZHPORXEJFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)CCC(C1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




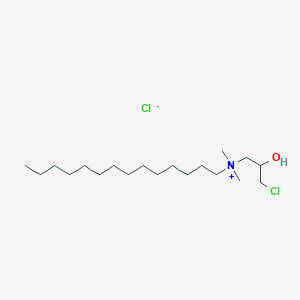
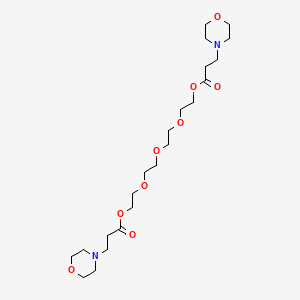
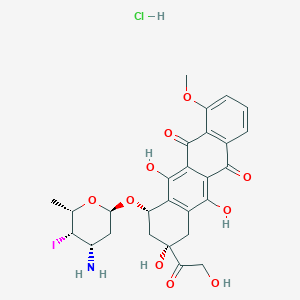

![8-(2-fluorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12776055.png)
